molecular formula C16H20F2N4O3 B5321230 N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

Número de catálogo B5321230
Peso molecular: 354.35 g/mol
Clave InChI: VQBPROLCBCTITA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide, commonly referred to as DAA-1106, is a novel drug compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of compounds known as piperazinyl-benzoxazinones and is known to exhibit a high affinity for the peripheral benzodiazepine receptor (PBR).

Mecanismo De Acción

DAA-1106 exhibits its pharmacological effects by binding to the N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide. The this compound is a transmembrane protein that is expressed in various tissues and is involved in various physiological processes such as steroidogenesis, apoptosis, and immune response. The binding of DAA-1106 to the this compound results in the modulation of various cellular processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
DAA-1106 exhibits various biochemical and physiological effects, including:
1. Neuroprotective Effects: DAA-1106 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
2. Anticancer Effects: DAA-1106 has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
3. Anti-Inflammatory Effects: DAA-1106 has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DAA-1106 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Affinity for the N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide: DAA-1106 exhibits a high affinity for the this compound, making it an ideal compound for studying the this compound.
2. Pharmacological Effects: DAA-1106 exhibits various pharmacological effects, making it an ideal compound for studying its potential therapeutic applications.
Some of the limitations include:
1. Limited Availability: DAA-1106 is a novel compound, and its availability may be limited, making it challenging to conduct large-scale experiments.
2. Cost: DAA-1106 is a complex compound to synthesize, and its cost may be high, making it challenging to conduct experiments on a large scale.

Direcciones Futuras

There are several future directions for the study of DAA-1106. Some of these include:
1. Clinical Trials: The potential therapeutic applications of DAA-1106 need to be studied in clinical trials to determine its safety and efficacy in humans.
2. Structure-Activity Relationship Studies: Further studies are required to determine the structure-activity relationship of DAA-1106 to optimize its pharmacological effects.
3. Combination Therapy: DAA-1106 may be used in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, DAA-1106 is a novel compound that exhibits various pharmacological effects and has potential therapeutic applications in various scientific research fields. The synthesis of DAA-1106 involves the condensation of 3,4-difluorobenzylamine with N-methylglycinamide followed by the introduction of an acetyl group and a piperazinyl moiety. DAA-1106 exhibits its pharmacological effects by binding to the N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide, resulting in the modulation of various cellular processes. The future directions for the study of DAA-1106 include clinical trials, structure-activity relationship studies, and combination therapy.

Métodos De Síntesis

The synthesis of DAA-1106 involves the condensation of 3,4-difluorobenzylamine with N-methylglycinamide followed by the introduction of an acetyl group and a piperazinyl moiety. The final compound is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Aplicaciones Científicas De Investigación

DAA-1106 has been extensively studied in various scientific research fields due to its potential therapeutic applications. Some of the scientific research applications of DAA-1106 include:
1. Neurodegenerative Diseases: DAA-1106 has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: DAA-1106 has been shown to exhibit anticancer properties and may have potential therapeutic applications in the treatment of various types of cancer.
3. Inflammation: DAA-1106 has been shown to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of various inflammatory conditions.

Propiedades

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O3/c1-19-15(24)8-21-14(23)7-13-16(25)20-4-5-22(13)9-10-2-3-11(17)12(18)6-10/h2-3,6,13H,4-5,7-9H2,1H3,(H,19,24)(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBPROLCBCTITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.